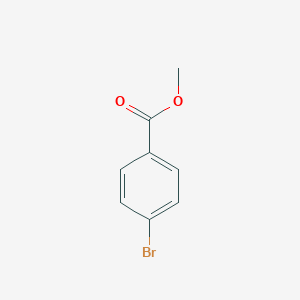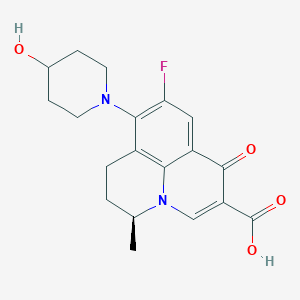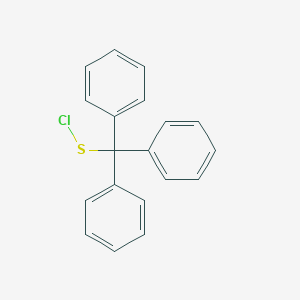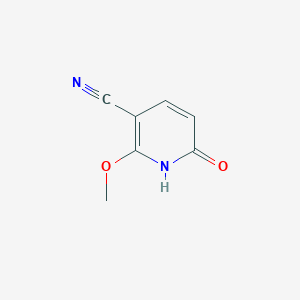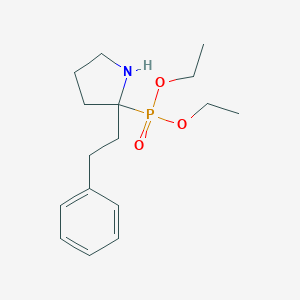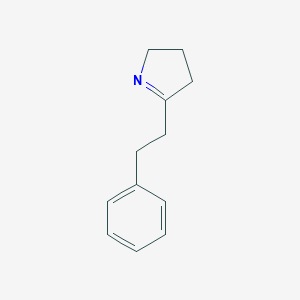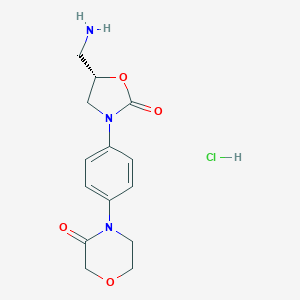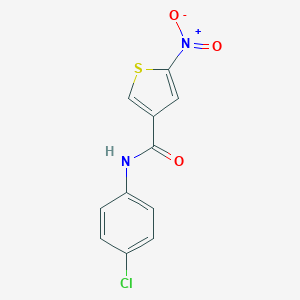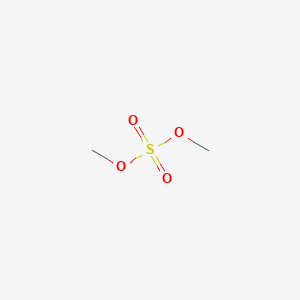
Gallussäure-Monohydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Gallic acid (hydrate) has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Gallic acid monohydrate is a phenolic acid that has significant importance due to its antioxidant and anti-cancer activities . It primarily targets the cell cycle, proliferation, migration, and expression of programmed death-ligand 1 (PD-L1) . These targets play a crucial role in the progression of tumors .
Mode of Action
Gallic acid monohydrate interacts with its targets by inducing uncontrolled cell cycle, proliferation, migration, and expression of PD-L1 . This interaction results in changes that aid in the progression of tumors . Additionally, it has been suggested that the gastroprotective activity of gallic acid may be related to antioxidant properties, immunomodulatory markers, Hsp70 and Bcl-2-associated X protein, and inhibition of mitochondrial apoptosis .
Biochemical Pathways
Gallic acid is formed from 3-dehydroshikimate by the action of the enzyme shikimate dehydrogenase to produce 3,5-didehydroshikimate . This compound then aromatizes . In metabolic disorders, gallic acid inhibits diet-induced hyperglycemia and hypertriglyceridemia, reduces the size of adipocytes, and protects pancreatic β-cells by inducing the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear transcription factor that induces differentiation and insulin sensitivity in adipocytes .
Pharmacokinetics
Gallic acid exhibits slower absorption into the bloodstream, yielding less values of area under concentration–time curve as well as lower maximum blood concentration (Cmax) in myocardial infarcted rats than those in normal rats . Significant prolonged T1/2 and MRT as well as decreased CL were also registered in myocardial infarcted rats . Its pharmacokinetic features such as low absorption, poor bioavailability, and rapid elimination severely restrict its use .
Result of Action
The molecular and cellular effects of gallic acid’s action include antioxidant and anti-cancer activities . It can prevent cancer progression, cell invasion, and metastasis by targeting molecular pathways . It also has potent therapeutic effects on the non-steroidal anti-inflammatory drug (NSAID)-induced gastric mucosal damage by preventing oxidative stress and inhibiting the activation of the mitochondrial pathway of apoptosis in gastric mucosal cells .
Action Environment
The action, efficacy, and stability of gallic acid are influenced by environmental factors. For instance, hydration/dehydration behavior is very dependent on relative humidity and phase purity . Moreover, gallic acid monohydrate is easily hygroscopic in humid air .
Biochemische Analyse
Biochemical Properties
Gallic acid monohydrate plays a crucial role in various biochemical reactions. It is involved in the synthesis of plant hydrolysable tannins and acts as a primary anti-inflammatory and cardio-protective agent. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, shikimate dehydrogenase, an enzyme in the shikimate pathway, is essential for the production of gallic acid monohydrate. This enzyme catalyzes the dehydrogenation of 3-dehydroshikimate to produce gallic acid monohydrate . Additionally, gallic acid monohydrate can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their structure and function.
Cellular Effects
Gallic acid monohydrate exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, gallic acid monohydrate can modulate the expression of genes involved in oxidative stress response, apoptosis, and inflammation. It also affects cell signaling pathways such as the NF-κB and MAPK pathways, leading to changes in cell proliferation, differentiation, and survival . Furthermore, gallic acid monohydrate can alter cellular metabolism by affecting the activity of key metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of gallic acid monohydrate involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Gallic acid monohydrate can bind to proteins and enzymes, altering their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, such as cyclooxygenase and lipoxygenase . Additionally, gallic acid monohydrate can modulate gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gallic acid monohydrate can change over time. The compound’s stability and degradation are important factors to consider. Gallic acid monohydrate is relatively stable under normal laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that gallic acid monohydrate can have sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities. The extent and duration of these effects can vary depending on the experimental conditions and the specific cell type or tissue being studied.
Dosage Effects in Animal Models
The effects of gallic acid monohydrate can vary with different dosages in animal models. Studies have shown that low to moderate doses of gallic acid monohydrate can have beneficial effects, such as reducing oxidative stress and inflammation, and improving cardiovascular health . At high doses, gallic acid monohydrate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold for these effects can vary depending on the animal model and the specific experimental conditions.
Metabolic Pathways
Gallic acid monohydrate is involved in several metabolic pathways, including the shikimate pathway, which is essential for the synthesis of aromatic amino acids and other secondary metabolites. The compound interacts with enzymes such as shikimate dehydrogenase and 3-dehydroshikimate dehydratase, influencing the metabolic flux and levels of metabolites in these pathways . Additionally, gallic acid monohydrate can affect the activity of other metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
Within cells and tissues, gallic acid monohydrate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, gallic acid monohydrate can be transported across cell membranes by specific transporters, such as the monocarboxylate transporter family . Once inside the cell, it can bind to proteins and other biomolecules, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of gallic acid monohydrate can influence its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, gallic acid monohydrate can accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial function.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Gallussäure kann durch Hydrolyse von Gallustanninen synthetisiert werden, die in Pflanzen wie Terminalia bellirica vorkommen. Die Hydrolyse kann unter sauren oder alkalischen Bedingungen durchgeführt werden . Ein weiteres Verfahren beinhaltet die Verwendung von makroporiger Säulenchromatographie gefolgt von präparativer Hochleistungsflüssigkeitschromatographie (HPLC), um Gallussäure zu isolieren und zu reinigen .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Gallussäure oft durch Hydrolyse von Tanninen hergestellt, die aus pflanzlichen Quellen gewonnen werden. Das Verfahren beinhaltet das Erhitzen der Tannine mit Schwefelsäure, wodurch sie zu Gallussäure und Glucose zerfallen .
Arten von Reaktionen:
Substitution: Die Hydroxylgruppen in Gallussäure können an Veresterungsreaktionen mit Alkoholen teilnehmen, um Ester zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Arsensäure, Permanganat, Persulfat, Jod.
Reduktionsmittel: Gallussäure selbst wirkt als Reduktionsmittel.
Veresterungsbedingungen: Azeotrope Veresterung oder Fischer-Methode unter Verwendung von Alkohol und Salzsäure.
Hauptprodukte:
Ellagsäure: Entsteht durch Oxidation.
Pyrogallol: Entsteht durch Decarboxylierung bei hohen Temperaturen.
4. Wissenschaftliche Forschungsanwendungen
Gallussäure (Hydrat) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Standard-Antioxidans verwendet, um den Gehalt an Phenolen in Pflanzenextrakten zu bestimmen.
Biologie: Untersucht auf ihre Radikalfängeraktivität und ihre Fähigkeit, die Lipidperoxidation zu hemmen.
Medizin: Wird auf ihre krebshemmende, entzündungshemmende und antimikrobielle Eigenschaften untersucht
5. Wirkmechanismus
Gallussäure entfaltet ihre Wirkung durch verschiedene Mechanismen:
Antioxidative Aktivität: Es fängt freie Radikale ab und hemmt die Lipidperoxidation.
Entzündungshemmende Aktivität: Es reduziert die Freisetzung von entzündungsfördernden Zytokinen und Chemokinen durch die Modulation der MAPK- und NF-κB-Signalwege.
Krebshemmende Aktivität: Es induziert Apoptose in Krebszellen durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) und die Regulation von Apoptoseproteinen.
Ähnliche Verbindungen:
Benzoesäure: Eine einfache aromatische Carbonsäure mit antimikrobiellen Eigenschaften.
Pyrogallol: Ein Trihydroxybenzol ähnlich der Gallussäure, aber ohne die Carboxylgruppe.
Einzigartigkeit der Gallussäure: Gallussäure ist einzigartig aufgrund ihrer drei Hydroxylgruppen und einer Carboxylgruppe, die starke antioxidative Eigenschaften verleihen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre breite Palette an Anwendungen in verschiedenen Bereichen machen sie zu einer vielseitigen Verbindung .
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
Phenol: A hydroxyl group attached to a benzene ring, known for its antiseptic properties.
Pyrogallol: A trihydroxybenzene similar to gallic acid but without the carboxyl group.
Uniqueness of Gallic Acid: Gallic acid is unique due to its three hydroxyl groups and one carboxyl group, which confer strong antioxidant properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound .
Eigenschaften
IUPAC Name |
3,4,5-trihydroxybenzoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTKPPDDLYYMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5995-86-8 | |
| Record name | 3,4,5-Trihydroxybenzoic acid hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5995-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallic acid monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005995868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GALLIC ACID MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48339473OT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



